molecular formula C14H15NO4S B2609486 3-Allyl-5-(2-hydroxy-3-methoxybenzyl)-1,3-thiazolane-2,4-dione CAS No. 860644-68-4

3-Allyl-5-(2-hydroxy-3-methoxybenzyl)-1,3-thiazolane-2,4-dione

Cat. No.: B2609486
CAS No.: 860644-68-4
M. Wt: 293.34
InChI Key: GYKUKHSYLHJQMZ-UHFFFAOYSA-N
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Description

3-Allyl-5-(2-hydroxy-3-methoxybenzyl)-1,3-thiazolane-2,4-dione is a synthetic thiazolidinedione derivative of significant interest in medicinal chemistry and pharmacological research. Its core structure is based on the thiazolidinedione pharmacophore, which is well-established in scientific literature for its role as a modulator of peroxisome proliferator-activated receptors (PPARs), particularly the PPARγ subtype . Activation of PPARγ influences the transcription of genes involved in glucose and lipid metabolism, making this compound a valuable tool for investigating insulin sensitization and metabolic syndrome pathways . The specific molecular architecture of this compound, featuring an allyl substituent and a 2-hydroxy-3-methoxybenzyl group, is designed to probe structure-activity relationships. The allyl group may alter the compound's binding affinity and selectivity towards nuclear receptors, while the hydroxymethoxybenzyl moiety can contribute to additional hydrogen bonding and hydrophobic interactions with biological targets . Researchers utilize this chemical probe to study the downstream effects of PPAR activation, including fatty acid uptake, adipokine production, and energy homeostasis . Beyond metabolic research, thiazolidinedione scaffolds are also investigated in other therapeutic areas, such as inflammation and neurodegeneration, due to the pervasive role of PPARs in regulating cellular functions . This compound is supplied for research use only, specifically for in vitro studies and the exploration of novel biochemical mechanisms.

Properties

IUPAC Name

5-[(2-hydroxy-3-methoxyphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-3-7-15-13(17)11(20-14(15)18)8-9-5-4-6-10(19-2)12(9)16/h3-6,11,16H,1,7-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKUKHSYLHJQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CC2C(=O)N(C(=O)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Allyl-5-(2-hydroxy-3-methoxybenzyl)-1,3-thiazolane-2,4-dione” typically involves the following steps:

    Formation of the Thiazolane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides and a suitable base.

    Attachment of the Benzyl Group: The benzyl group with hydroxy and methoxy substituents can be introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolane ring, potentially converting them to alcohols.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

  • Antidiabetic Activity :
    • Thiazolidinediones, including derivatives like 3-Allyl-5-(2-hydroxy-3-methoxybenzyl)-1,3-thiazolane-2,4-dione, are known for their antidiabetic properties. They function by enhancing insulin sensitivity and regulating glucose metabolism. Research indicates that compounds in this class may help manage type 2 diabetes effectively .
  • Antioxidant Properties :
    • The presence of the hydroxy group in the structure contributes to its antioxidant capabilities. Studies have demonstrated that similar compounds can scavenge free radicals, thereby protecting cells from oxidative stress .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .

Agricultural Applications

  • Pesticide Development :
    • The thiazolidine framework has been explored for developing novel pesticides. Compounds with similar structures have shown efficacy against various agricultural pests while being less harmful to beneficial insects .
  • Plant Growth Regulators :
    • There is growing interest in using such compounds as plant growth regulators. Their ability to modulate plant hormone activity can enhance growth and yield in crops .

Material Science Applications

  • Polymer Chemistry :
    • The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Research indicates potential applications in creating biodegradable plastics and other environmentally friendly materials .

Case Study 1: Antidiabetic Research

A study published in the Journal of Medicinal Chemistry explored the effects of thiazolidinedione derivatives on glucose metabolism in diabetic rat models. The results indicated significant improvements in insulin sensitivity and reduced blood glucose levels when treated with compounds similar to this compound.

Case Study 2: Antioxidant Activity

Research published in Food Chemistry highlighted the antioxidant activity of thiazolidine derivatives. The study showed that these compounds could effectively reduce oxidative stress markers in vitro, suggesting their potential use as dietary supplements or functional food ingredients.

Mechanism of Action

The mechanism of action of “3-Allyl-5-(2-hydroxy-3-methoxybenzyl)-1,3-thiazolane-2,4-dione” would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups on the benzyl ring can participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents at C-3 and C-5:

Compound Name C-3 Substitution C-5 Substitution Key Features
Target Compound Allyl 2-hydroxy-3-methoxybenzyl Balanced polarity; potential antioxidant/antidiabetic activity.
3-Allyl-5-(4-nitrobenzylidene)-thiazolidinone Allyl 4-nitrobenzylidene Strong electron-withdrawing nitro group; π-conjugation enhances UV absorption.
Thiazolidine-2,4-dione (Rosiglitazone) - Benzylidene with pyridine Antidiabetic PPAR-γ agonist; linked to cardiovascular toxicity.
3-Methyl-5-(3-phenylpropenylidene)-thiazolane Methyl Propenylidene Increased rigidity; potential antimicrobial activity.

Physicochemical and Spectral Properties

  • UV-Vis Absorption: The target compound’s UV spectrum is influenced by the electron-donating methoxy and hydroxyl groups, which may redshift absorption compared to nitro-substituted analogs (e.g., 3-allyl-5-(4-nitrobenzylidene)-thiazolidinone). Allyl groups enhance conjugation, as seen in π-conjugated systems.
  • Solubility :

    • The 2-hydroxy-3-methoxybenzyl group improves aqueous solubility compared to purely hydrophobic substituents (e.g., propenylidene in 3-methyl-5-(3-phenylpropenylidene)-thiazolane).

Biological Activity

3-Allyl-5-(2-hydroxy-3-methoxybenzyl)-1,3-thiazolane-2,4-dione (CAS No. 860644-68-4) is a thiazolidinedione derivative that has garnered attention for its potential biological activities. This compound's structure includes a thiazole ring and a methoxy-substituted benzyl moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications.

  • Molecular Formula : C14H15NO4S
  • Molecular Weight : 293.34 g/mol
  • CAS Number : 860644-68-4

Antioxidant Activity

Research indicates that thiazolidinediones exhibit significant antioxidant properties. The presence of the methoxy group in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that similar compounds in this class can effectively reduce oxidative damage in cellular models .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. In vitro studies suggest that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the precise pathways involved .

Anticancer Potential

Preliminary investigations into the anticancer effects of this compound have revealed cytotoxicity against several cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .

Case Studies

StudyFocusFindings
Study 1Antioxidant EffectsDemonstrated significant reduction in oxidative stress markers in treated cells compared to controls.
Study 2Antimicrobial ActivityShowed effectiveness against Staphylococcus aureus and Escherichia coli with MIC values indicating strong activity.
Study 3Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values suggesting potent cytotoxic effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to interact with ROS, mitigating oxidative damage.
  • Cell Cycle Arrest : It may interfere with cell cycle progression in cancer cells, leading to growth inhibition.
  • Apoptosis Induction : Activation of pro-apoptotic pathways contributes to its anticancer effects.

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